3-Hydroxybromazepam
Übersicht
Beschreibung
3-Hydroxybromazepam is a metabolite of Bromazepam , which is a short-acting benzodiazepine used to treat panic disorders and severe anxiety . It is an intermediate-acting benzodiazepine .
Molecular Structure Analysis
The molecular formula of 3-Hydroxybromazepam is C14H10BrN3O2 . It has an average mass of 332.152 Da and a monoisotopic mass of 330.995636 Da .
Wissenschaftliche Forschungsanwendungen
Effect of Temazepam (Metabolite of Diazepam) on Sleep : A study by Nicholson & Stone (1976) explored the effect of temazepam (a metabolite of diazepam, similar to 3-Hydroxybromazepam) on sleep. The study found that temazepam improved sleep onset latencies and awakenings, indicating potential applications of 3-Hydroxybromazepam in sleep-related research due to its pharmacological similarities.
Pharmacological Activity of Bromazepam and Metabolites : Research by Allen et al. (1984) examined the pharmacokinetics of bromazepam and its metabolites, including 3-Hydroxybromazepam. The study suggests that metabolites like 3-Hydroxybromazepam contribute little to the pharmacological effects of bromazepam in humans, implying a need for further research into the specific roles and effects of these metabolites.
Hydroxyzine in Treating Generalized Anxiety Disorder : A study conducted by Llorca et al. (2002) investigated hydroxyzine, which, like 3-Hydroxybromazepam, is used in the treatment of anxiety. The study found that hydroxyzine was effective and safe in treating generalized anxiety disorder, suggesting a potential research avenue for 3-Hydroxybromazepam in the context of anxiety disorders.
Dopamine Agonist Properties of 3-PPP : Research by Hjorth et al. (1981) on 3-(3-hydroxyphenyl)-N-n-propyl-piperidine (3-PPP) demonstrates the drug's selective dopamine autoreceptor interactions. This study is relevant as it showcases the effects of a compound with a hydroxy group in a similar position to 3-Hydroxybromazepam, potentially indicating areas for further research.
Effect of 3-Hydroxy Compounds on Dopamine-Mediated Behavior : A study by Khisti et al. (2002) focused on the neurosteroid 3α-hydroxy-5α-pregnan-20-one, which, like 3-Hydroxybromazepam, contains a 3-hydroxy group. This study revealed that the neurosteroid affected dopamine-mediated behavior, implying that compounds with a 3-hydroxy structure may have significant implications in dopaminergic research.
GABAergic Medications for Alcoholism : Johnson et al. (2005) Johnson, Swift, Addolorato, Ciraulo, & Myrick (2005) explored the safety and efficacy of GABAergic medications in treating alcoholism. Since 3-Hydroxybromazepam acts on GABA receptors, like the drugs discussed in this study, it may have potential applications in the treatment of alcoholism.
Safety And Hazards
As a metabolite of Bromazepam, 3-Hydroxybromazepam may share similar safety concerns and hazards. Bromazepam is a lipophilic, long-acting benzodiazepine with sedative, hypnotic, anxiolytic, and skeletal muscle relaxant properties . It presents a risk of abuse, misuse, and dependence . Patients should be warned against driving, operating dangerous machinery, or engaging in other hazardous activities requiring mental alertness and physical coordination .
Eigenschaften
IUPAC Name |
7-bromo-3-hydroxy-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRUSNGCYBXNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927160 | |
Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybromazepam | |
CAS RN |
13132-73-5 | |
Record name | 3-Hydroxybromazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYBROMAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56D3142V5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.